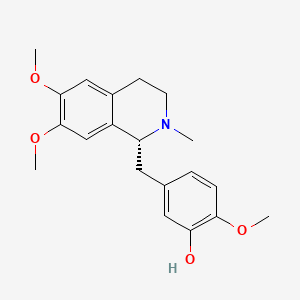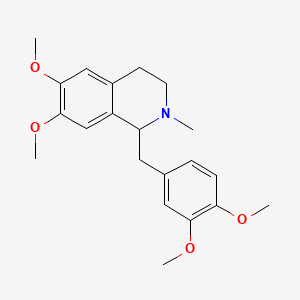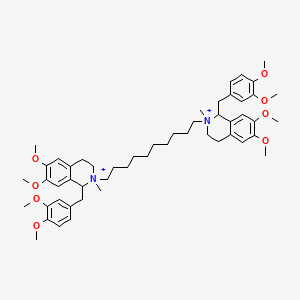
γ-Lumicolchicina
Descripción general
Descripción
La lumicolchicina gamma es uno de los tres isómeros (alfa, beta y gamma) de los productos de degradación por radiación ultravioleta de la colchicina . La colchicina es un alcaloide natural extraído de plantas como el Colchicum autumnale y la Gloriosa superba . La lumicolchicina gamma carece de muchas de las acciones fisiológicas de la colchicina y se utiliza a menudo como un control experimental para las acciones de la colchicina .
Aplicaciones Científicas De Investigación
La lumicolchicina gamma tiene varias aplicaciones de investigación científica:
Análisis Bioquímico
Biochemical Properties
Gamma-Lumicolchicine interacts with various biomolecules in the cell. For instance, it has been shown to affect the phagocytosis of yeast cells by monocytes . The lumicolchicine effect suggests a role of nucleoside transport over the cell membrane in the adherence process of phagocytosis .
Cellular Effects
Gamma-Lumicolchicine has been observed to influence the function of monocytes. Specifically, it was found to depress the adherence of yeast cells to monocytes . This suggests that gamma-Lumicolchicine can influence cell function by modulating the interactions between cells and other particles .
Molecular Mechanism
It is known that it does not have the same effects as colchicine, which disrupts microtubules and inhibits mitosis
Temporal Effects in Laboratory Settings
It is known that gamma-Lumicolchicine is a degradation product of colchicine, suggesting that it may form over time under certain conditions .
Métodos De Preparación
La lumicolchicina gamma se sintetiza mediante la degradación por radiación ultravioleta de la colchicina . El proceso implica la exposición de la colchicina a la luz ultravioleta, lo que lleva a la formación de sus isómeros, incluida la lumicolchicina gamma . Las condiciones de reacción típicamente implican una exposición controlada a la luz y disolventes específicos para facilitar el proceso de degradación.
Análisis De Reacciones Químicas
La lumicolchicina gamma experimenta diversas reacciones químicas, incluyendo:
Oxidación: Puede oxidarse en condiciones específicas para formar diferentes productos de oxidación.
Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos.
Sustitución: Puede experimentar reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Los productos principales formados dependen de las condiciones de reacción y los reactivos específicos utilizados.
Mecanismo De Acción
El mecanismo de acción de la lumicolchicina gamma implica su interacción con componentes celulares. A diferencia de la colchicina, la lumicolchicina gamma no exhibe efectos fisiológicos significativos . Se cree que interactúa con los microtúbulos y otras estructuras celulares, pero sus objetivos moleculares y vías exactas no están bien definidos .
Comparación Con Compuestos Similares
La lumicolchicina gamma se compara con otros compuestos similares como:
Colchicina: El compuesto principal, conocido por sus propiedades antiinflamatorias y anticancerígenas.
Beta-lumicolchicina: Otro isómero de la colchicina con diferentes efectos fisiológicos.
Alfa-lumicolchicina: El tercer isómero, también formado a través de la degradación por radiación ultravioleta de la colchicina. La lumicolchicina gamma es única en su falta de efectos fisiológicos significativos, lo que la convierte en un valioso compuesto de control en estudios experimentales.
Propiedades
Número CAS |
6901-14-0 |
|---|---|
Fórmula molecular |
C22H25NO6 |
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
N-[(10S,12S,16R)-3,4,5,14-tetramethoxy-13-oxo-10-tetracyclo[9.5.0.02,7.012,16]hexadeca-1(11),2,4,6,14-pentaenyl]acetamide |
InChI |
InChI=1S/C22H25NO6/c1-10(24)23-13-7-6-11-8-15(27-3)21(28-4)22(29-5)16(11)17-12-9-14(26-2)20(25)18(12)19(13)17/h8-9,12-13,18H,6-7H2,1-5H3,(H,23,24)/t12-,13-,18-/m0/s1 |
Clave InChI |
VKPVZFOUXUQJMW-LXIYXOSZSA-N |
SMILES |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
SMILES isomérico |
CC(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=C1[C@@H]4[C@H]3C=C(C4=O)OC)OC)OC)OC |
SMILES canónico |
CC(=O)NC1CCC2=CC(=C(C(=C2C3=C1C4C3C=C(C4=O)OC)OC)OC)OC |
Apariencia |
Solid powder |
| 490-24-4 6901-13-9 6901-14-0 |
|
Pictogramas |
Irritant |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
eta Lumicolchicine beta-Lumicolchicine gamma Lumicolchicine gamma-Lumicolchicine Lumicolchicines |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does γ-lumicolchicine differ from colchicine in its mechanism of action?
A: While colchicine exerts its effects primarily by binding to tubulin and disrupting microtubule assembly [, , , , ], γ-lumicolchicine demonstrates significantly less interaction with microtubules [, , , , , ]. This difference arises from subtle variations in their three-dimensional structures, which affect their binding affinity for tubulin.
Q2: What evidence suggests that γ-lumicolchicine does not significantly affect microtubule dynamics?
A2: Several studies have demonstrated that γ-lumicolchicine, unlike colchicine, does not:
- Inhibit the engulfment of yeast cells by monocytes, a process known to be dependent on microtubules [].
- Inhibit the antiproteolytic action of osmotic cell swelling, which is linked to microtubule-dependent alterations in lysosomal pH [].
- Affect the number of neurotubules in cat autonomic nerves [].
- Inhibit microcrystal-induced tyrosine phosphorylation in neutrophils, a process sensitive to colchicine's microtubule-disrupting effects [].
Q3: Are there any biological activities attributed to γ-lumicolchicine?
A: Although γ-lumicolchicine is generally considered inactive regarding microtubule disruption, research suggests it might influence other cellular processes. For instance, γ-lumicolchicine has been shown to depress the adherence of yeast cells to monocytes, possibly by interfering with nucleoside transport across the cell membrane [].
Q4: How does the structure of γ-lumicolchicine relate to its activity?
A: γ-Lumicolchicine is a stereoisomer of β-lumicolchicine, both formed through photoisomerization of colchicine []. The specific stereochemical differences between these isomers contribute to their distinct biological activities. While the precise structural features responsible for γ-lumicolchicine's effects on cell adherence remain to be fully elucidated, they likely involve interactions with specific molecular targets distinct from tubulin [].
Q5: What research applications benefit from using γ-lumicolchicine?
A5: γ-Lumicolchicine serves as a crucial control compound in experiments investigating the effects of colchicine. Its diminished interaction with microtubules makes it ideal for:
- Discriminating between microtubule-dependent and -independent effects of colchicine: By comparing the effects of colchicine and γ-lumicolchicine in parallel, researchers can determine whether observed changes are specifically due to microtubule disruption or involve alternative mechanisms [, , ].
- Validating the specificity of colchicine's action on a particular pathway: If γ-lumicolchicine fails to elicit a similar response as colchicine, it reinforces that colchicine's effect is likely mediated through its interaction with microtubules [].
Q6: Has γ-lumicolchicine been identified in natural sources?
A: Yes, γ-lumicolchicine, along with other colchicine derivatives, has been isolated from the plant Androcymbium melanthioides [] and Colchicum cilicicum [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


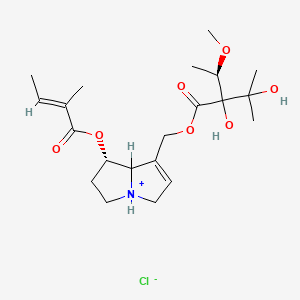





![[(4aR,7S,7aS)-7-methyl-1-[(2S,3R,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-7-yl] (E)-3-phenylprop-2-enoate](/img/structure/B1674537.png)
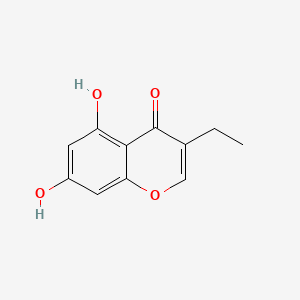
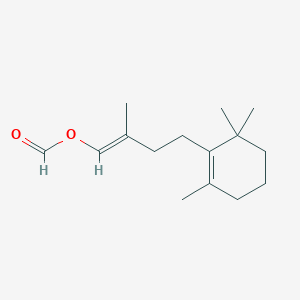
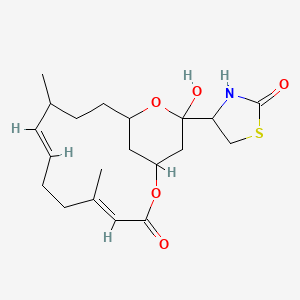
![4-[(5E,12Z)-18-hydroxy-4,12-dimethyl-14-oxo-8,15,19-trioxatricyclo[14.3.1.07,9]icosa-5,12-dien-18-yl]-1,3-thiazolidin-2-one](/img/structure/B1674546.png)
